molecular formula C23H18N2O B5881517 N-(4-anilinophenyl)-2-naphthamide

N-(4-anilinophenyl)-2-naphthamide

Cat. No. B5881517
M. Wt: 338.4 g/mol
InChI Key: YTFMCBUBLOBQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-2-naphthamide, also known as ANA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ANA belongs to the class of organic compounds known as naphthamides and is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-naphthamide involves the inhibition of various enzymes and signaling pathways. N-(4-anilinophenyl)-2-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-anilinophenyl)-2-naphthamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-naphthamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. N-(4-anilinophenyl)-2-naphthamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-anilinophenyl)-2-naphthamide has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-2-naphthamide has various advantages and limitations for laboratory experiments. N-(4-anilinophenyl)-2-naphthamide is a relatively stable compound and can be easily synthesized in large quantities. However, N-(4-anilinophenyl)-2-naphthamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-anilinophenyl)-2-naphthamide has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(4-anilinophenyl)-2-naphthamide. One potential direction is the development of N-(4-anilinophenyl)-2-naphthamide derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of N-(4-anilinophenyl)-2-naphthamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, the role of N-(4-anilinophenyl)-2-naphthamide in the regulation of epigenetic modifications and gene expression is an area of active research.

Synthesis Methods

The synthesis of N-(4-anilinophenyl)-2-naphthamide involves the reaction of 4-aminobenzoic acid with 2-naphthoyl chloride in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-anilinophenyl)-2-naphthamide has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. N-(4-anilinophenyl)-2-naphthamide has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in various preclinical studies.

properties

IUPAC Name

N-(4-anilinophenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23(19-11-10-17-6-4-5-7-18(17)16-19)25-22-14-12-21(13-15-22)24-20-8-2-1-3-9-20/h1-16,24H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMCBUBLOBQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(phenylamino)phenyl]naphthalene-2-carboxamide

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